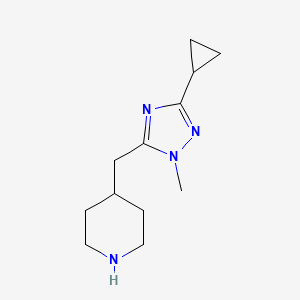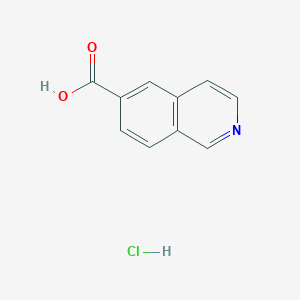
Isoquinoline-6-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-6-carboxylic acid hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their presence in many natural alkaloids and their significant role in medicinal chemistry.
Méthodes De Préparation
Isoquinoline-6-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate at high temperatures . Another approach is the Pomeranz-Fritsch reaction, which provides an efficient method for the preparation of isoquinoline derivatives . Industrial production often involves the selective extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate .
Analyse Des Réactions Chimiques
Isoquinoline-6-carboxylic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other aromatic compounds. Common reagents used in these reactions include bromine for bromination, sulfuric acid for oxidation, and various reducing agents for reduction reactions.
Applications De Recherche Scientifique
Isoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, isoquinoline derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological disorders.
Comparaison Avec Des Composés Similaires
Isoquinoline-6-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Quinoline: Both are benzopyridines, but isoquinoline is a structural isomer of quinoline.
Isoquinoline-5-carboxylic acid: Another derivative of isoquinoline with similar chemical properties.
Quinoxaline-6-carboxylic acid: A related compound with a different ring structure but similar reactivity. This compound is unique due to its specific position of the carboxylic acid group, which influences its reactivity and applications in synthesis.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
isoquinoline-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-6H,(H,12,13);1H |
Clé InChI |
CZDOZRTZWAOGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
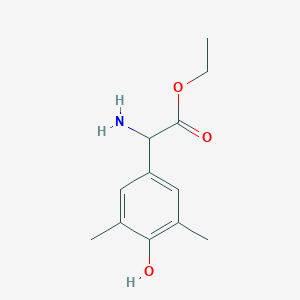

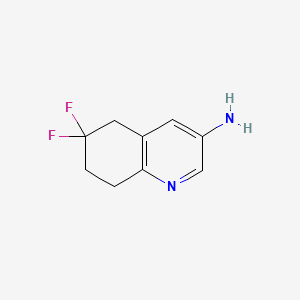
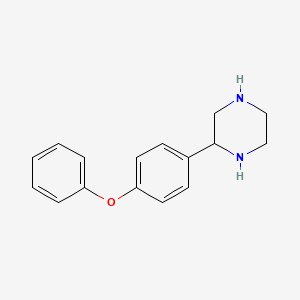
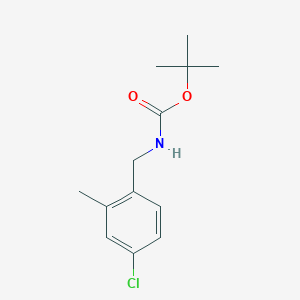
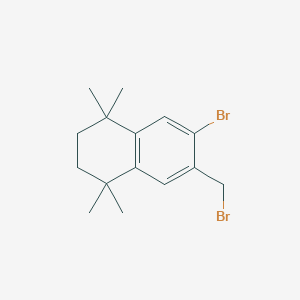
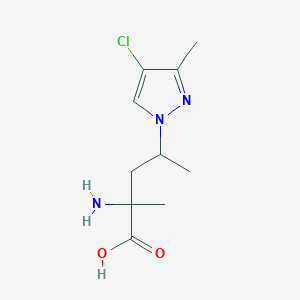
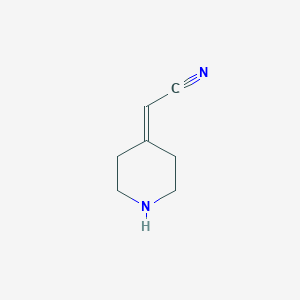
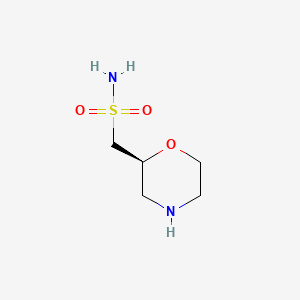
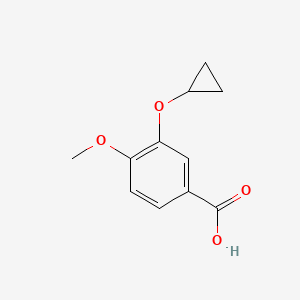
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
